Furan-2-yl Substitution Reduces Kinase Binding Affinity Relative to Pyridine Analogs: Quantitative SAR from a Matched Molecular Pair Analysis
In a direct matched molecular pair comparison within a series of indolyl-based kinase inhibitors, replacement of the pyridine ring with a furan ring resulted in a measurable reduction in binding potency. The pyridine-containing compound (compound 38) exhibited an IC50 of 23.9 nM, while the furan analogue showed an IC50 of 65 nM under equivalent assay conditions [1]. This 2.7-fold potency drop quantifies the electronic and steric consequences of substituting a six-membered pyridine heteroaryl with a five-membered furan-2-yl moiety, which is directly relevant to the target compound's C3 substitution.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 65 nM (furan analogue) |
| Comparator Or Baseline | Compound 38 (pyridine analogue): 23.9 nM |
| Quantified Difference | 2.7-fold reduction in potency for furan vs. pyridine substitution |
| Conditions | In vitro kinase inhibition assay; assay conditions for FGFR family kinases under equivalent enzyme and ATP concentrations |
Why This Matters
This data quantifies the expected potency penalty of the furan-2-yl substitution compared to a pyridine analog, informing hit-to-lead decisions and enabling researchers to anticipate target affinity when selecting this scaffold for kinase inhibitor programs.
- [1] BindingDB Assay in Summary_ki. Replacement of pyridine ring with furan ring. IC50 values: 23.9 nM vs. 65 nM. View Source
